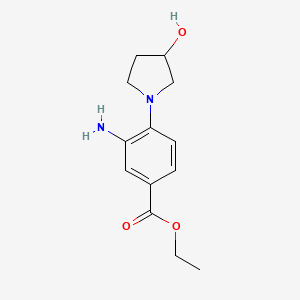

Ethyl 3-amino-4-(3-hydroxy-1-pyrrolidinyl)benzoate

Description

Molecular Architecture and IUPAC Nomenclature

Ethyl 3-amino-4-(3-hydroxy-1-pyrrolidinyl)benzoate consists of a benzoic acid core esterified with ethanol, with two substituents: a primary amine (-NH₂) at position 3 and a 3-hydroxy-1-pyrrolidinyl group at position 4. The pyrrolidine ring is saturated and contains a hydroxyl group at its C3 position, while the ethyl ester ensures solubility and stability. The IUPAC name reflects the substituents’ positions and connectivity.

The molecular formula, C₁₃H₁₈N₂O₃ , indicates a molecular weight of 250.3 g/mol . Key functional groups include:

- Benzoate ester : CCOC(=O)-C₆H₃-

- Primary amine : -NH₂

- 3-Hydroxy-1-pyrrolidinyl : -N(C₃H₅(OH))

The substituents’ spatial arrangement is critical for hydrogen bonding and steric interactions.

Crystallographic Analysis and Conformational Studies

While direct crystallographic data for this compound are not available in the provided sources, insights can be drawn from structurally related compounds. For example, crystal structures of analogous benzoate derivatives reveal:

- Hydrogen bonding motifs : Intermolecular O—H⋯N and N—H⋯O interactions stabilize the lattice.

- Conformational flexibility : Rotatable bonds in the pyrrolidine ring and ethyl ester allow multiple conformers.

In the absence of experimental data, computational models suggest the hydroxyl group on the pyrrolidine ring adopts an equatorial position to minimize steric strain, while the ethyl ester may adopt a trans configuration to reduce electronic repulsion.

Comparative Structural Analysis with Pyrrolidinyl/Piperidinyl Benzoate Analogues

The structural differences between pyrrolidinyl and piperidinyl benzoate analogues significantly impact physicochemical properties.

| Property | This compound (C₁₃H₁₈N₂O₃) | Ethyl 3-amino-4-(4-hydroxy-1-piperidinyl)benzoate (C₁₄H₂₀N₂O₃) |

|---|---|---|

| Ring size | 5-membered pyrrolidine ring | 6-membered piperidine ring |

| Substituent position | Hydroxyl at C3 on pyrrolidine | Hydroxyl at C4 on piperidine |

| XLogP3-AA | ~1.1–1.5 (moderate lipophilicity) | ~1.5–2.0 (higher lipophilicity) |

| H-bond donors | 2 (OH and NH₂) | 2 (OH and NH₂) |

| H-bond acceptors | 5 (ester O, pyrrolidine N, benzoate O) | 5 (ester O, piperidine N, benzoate O) |

The smaller pyrrolidine ring introduces greater ring strain, potentially enhancing reactivity. Conversely, the piperidine analogues exhibit increased conformational flexibility due to the larger ring size.

Hydrogen Bonding Networks and Molecular Topology

The compound’s molecular topology is defined by:

- Intramolecular interactions :

- The hydroxyl group on the pyrrolidine ring may form hydrogen bonds with the benzoate oxygen or adjacent nitrogen.

- The primary amine (-NH₂) at position 3 could interact with the ester carbonyl oxygen.

- Intermolecular interactions :

- The hydroxyl group participates in O—H⋯N/O hydrogen bonds with adjacent molecules.

- The ethyl ester’s carbonyl oxygen may act as a hydrogen bond acceptor.

In related benzoate derivatives, such as Ethyl 3-amino-4-(4-hydroxy-1-piperidinyl)benzoate, hydrogen bonds form R²²(14) and R²²(16) motifs, creating three-dimensional networks. While specific data for the target compound is lacking, analogous interactions are expected.

Properties

IUPAC Name |

ethyl 3-amino-4-(3-hydroxypyrrolidin-1-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3/c1-2-18-13(17)9-3-4-12(11(14)7-9)15-6-5-10(16)8-15/h3-4,7,10,16H,2,5-6,8,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKAISKCQPUZFTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)N2CCC(C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-amino-4-(3-hydroxy-1-pyrrolidinyl)benzoate typically involves multi-step organic reactions. One common method includes the esterification of 3-amino-4-(3-hydroxy-1-pyrrolidinyl)benzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-4-(3-hydroxy-1-pyrrolidinyl)benzoate can undergo various chemical reactions, including:

Oxidation: The hydroxy group in the pyrrolidine ring can be oxidized to form a carbonyl group.

Reduction: The amino group can be reduced to form an amine.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to replace the ester group.

Major Products Formed

Oxidation: Formation of 3-amino-4-(3-oxo-1-pyrrolidinyl)benzoate.

Reduction: Formation of ethyl 3-amino-4-(3-aminopyrrolidinyl)benzoate.

Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Antidepressant Activity

Research indicates that ethyl 3-amino-4-(3-hydroxy-1-pyrrolidinyl)benzoate exhibits antidepressant properties. Its structural similarity to other known antidepressants suggests it may interact with neurotransmitter systems, potentially enhancing serotonin or norepinephrine levels in the brain .

Neuroprotective Effects

The compound has shown promise in neuroprotection, which is crucial for developing therapies for neurodegenerative diseases. Studies suggest that it may protect neuronal cells from oxidative stress and apoptosis, thereby preserving cognitive function.

Antibacterial Properties

This compound demonstrates antibacterial activity against both Gram-positive and Gram-negative bacteria. This broad-spectrum efficacy makes it a candidate for treating various infections and could be particularly useful against antibiotic-resistant strains .

Synthetic Methods

Several synthetic routes can be employed to produce this compound. Common methods include:

- Esterification : Reacting the corresponding benzoic acid with an appropriate alcohol under acidic conditions.

- Amine Reactions : Introducing the amino group through nucleophilic substitution reactions.

- Hydroxylation : Adding the hydroxyl group via reduction or hydroxylation of the pyrrolidine derivative .

Pharmacological Studies

Recent pharmacological studies have focused on assessing the efficacy of this compound in animal models of depression and anxiety. Results indicate significant improvements in behavioral tests compared to control groups, suggesting its potential as a therapeutic agent .

Infection Treatment Trials

Clinical trials are underway to evaluate the antibacterial properties of this compound against various pathogens, including those resistant to conventional antibiotics. Preliminary results show promising outcomes, indicating that it could be effective in treating infections that are currently difficult to manage .

Mechanism of Action

The mechanism of action of Ethyl 3-amino-4-(3-hydroxy-1-pyrrolidinyl)benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between Ethyl 3-amino-4-(3-hydroxy-1-pyrrolidinyl)benzoate and analogous compounds:

Structural and Functional Insights

Substituent Effects on Reactivity Electron-Donating vs. Electron-Withdrawing Groups: The target compound’s 3-hydroxypyrrolidinyl group donates electrons via its hydroxyl and amine moieties, enhancing nucleophilicity compared to electron-withdrawing substituents like the nitro group in . This aligns with findings in , where ethyl 4-(dimethylamino)benzoate exhibited higher reactivity in polymerization than analogs with weaker electron-donating groups .

Physicochemical Properties

- Solubility : Hydroxyl-containing analogs (e.g., target compound and ) show higher aqueous solubility than methyl-substituted () or aromatic derivatives ().

- Hydrogen-Bonding Capacity : The hydroxyl group in the target compound and facilitates crystalline packing and stability, as confirmed by X-ray crystallography .

Biological Activity

Ethyl 3-amino-4-(3-hydroxy-1-pyrrolidinyl)benzoate is a chemical compound characterized by its unique structural features, including an ethyl ester, an amino group, and a pyrrolidine ring with a hydroxyl group. Its molecular formula is C12H15N2O3, and it has been identified by the CAS number 1219967-21-1. This compound has garnered attention in medicinal chemistry due to its potential biological activities.

Medicinal Chemistry Applications

This compound has shown promise in various biological activities, particularly in the realm of medicinal chemistry. Its structural components suggest potential interactions with biological targets that could lead to therapeutic applications. Key areas of interest include:

- Antioxidant Activity : The presence of the hydroxyl group is significant for antioxidant properties, potentially aiding in the protection against oxidative stress.

- Pharmacological Interactions : Interaction studies indicate that this compound may modulate enzyme activity and receptor interactions, leading to various pharmacological effects.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with similar compounds can be insightful:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| Ethyl 3-amino-4-(4-hydroxy-1-piperidinyl)benzoate | Contains piperidine instead of pyrrolidine | Potentially different pharmacological effects due to piperidine ring |

| Ethyl 3-amino-4-hydroxybenzoate | Lacks pyrrolidine structure | Simpler structure, less potential for complex interactions |

| N-(4-Hydroxyphenyl)-N'-ethylurea | Urea linkage instead of ester | Different mechanism of action due to urea functionality |

The combination of the pyrrolidine ring and hydroxyl group may confer distinct biological activities compared to these analogs, making it a subject of interest in medicinal chemistry research .

Case Studies and Research Findings

Recent studies have explored the biological activity of related compounds that share structural similarities with this compound. For instance, research on ethyl 3,4-dihydroxy benzoate (EDHB), a close analogue, demonstrated its cytoprotective effects against oxidative damage in L6 myoblast cells. The study highlighted several key findings:

- Cell Viability : Preconditioning with EDHB improved cellular viability under hypoxic conditions.

- Oxidative Stress Reduction : Treatment resulted in decreased levels of protein oxidation and enhanced antioxidant status through increased glutathione levels and activity of antioxidant enzymes such as superoxide dismutase .

These findings suggest that compounds structurally related to this compound may exhibit similar protective effects against oxidative stress.

The mechanism by which this compound exerts its biological effects may involve several pathways:

- Antioxidant Pathways : The compound likely enhances the expression of antioxidant enzymes and reduces reactive oxygen species (ROS) levels.

- Enzyme Modulation : Its functional groups may interact with specific enzymes or receptors, altering their activity and contributing to its pharmacological profile.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 3-amino-4-(3-hydroxy-1-pyrrolidinyl)benzoate, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves condensation reactions under reflux conditions. For example, a related benzoate derivative was synthesized by refluxing ethyl 3-amino-4-(3-(2-oxopyrrolidin-1-yl)propylamino)benzoate with a sodium metabisulfite adduct in DMF at 130°C for 2 hours, followed by purification via recrystallization from ethyl acetate . Optimization may include adjusting solvent polarity (e.g., DMF vs. ethanol), temperature control to minimize side reactions, and using catalysts like sodium metabisulfite to stabilize intermediates.

Q. Which analytical techniques are most effective for confirming the purity and structural integrity of this compound?

- Methodological Answer :

- Purity : Melting point analysis (e.g., observed melting point ≈81°C for analogs ) and HPLC with ammonium acetate buffer (pH 6.5) for retention time consistency .

- Structural Confirmation :

- NMR : - and -NMR to verify amine, ester, and pyrrolidinyl proton environments (e.g., δ 1.3–1.5 ppm for ethyl groups, δ 3.5–4.0 ppm for pyrrolidinyl protons) .

- X-ray Crystallography : Use SHELX programs for small-molecule refinement to resolve bond lengths and angles, ensuring planar alignment of the benzoate ring .

Advanced Research Questions

Q. How can discrepancies between experimental and computational spectroscopic data (e.g., NMR chemical shifts) be resolved?

- Methodological Answer : Employ density functional theory (DFT) calculations to simulate NMR spectra. For instance, quantum chemical modeling (e.g., B3LYP/6-31G* basis set) can predict chemical shifts, allowing direct comparison with experimental data. Discrepancies often arise from solvent effects or conformational flexibility, which can be addressed by incorporating implicit solvation models (e.g., PCM) or dynamic averaging .

Q. What challenges arise in analyzing the conformational dynamics of the 3-hydroxy-pyrrolidinyl substituent, and how can they be addressed?

- Methodological Answer : The puckered conformation of the pyrrolidinyl ring introduces variability in dihedral angles. Use Cremer-Pople puckering parameters (e.g., amplitude and phase ) derived from X-ray data to quantify non-planarity . For dynamic studies, molecular dynamics (MD) simulations with force fields like AMBER can model ring-flipping transitions, validated against temperature-dependent NMR experiments.

Q. How can synthetic yields be improved when functionalizing the amino group of this compound?

- Methodological Answer :

- Protection-Deprotection : Temporarily protect the amino group using tert-butoxycarbonyl (Boc) to prevent side reactions during derivatization.

- Catalysis : Use Lewis acids (e.g., AlCl) to enhance electrophilic substitution at the 4-position. Evidence from ethyl benzoate catalytic systems suggests that controlled addition of ethyl benzoate can modulate active site availability in heterogeneous catalysts .

Q. What computational strategies are suitable for predicting the electronic properties and reactivity of this compound?

- Methodological Answer : Frontier molecular orbital (FMO) analysis via DFT (e.g., HOMO-LUMO gaps) identifies nucleophilic/electrophilic sites. For example, the amino group’s lone pair (high HOMO) may dominate reactivity. Additionally, docking studies can predict interactions with biological targets (e.g., enzymes), guided by analogs showing anti-inflammatory activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.